molecular formula C13H20N2O2S B4521422 N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]methanesulfonamide

N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]methanesulfonamide

Cat. No.: B4521422
M. Wt: 268.38 g/mol
InChI Key: MPZVGZZIRMSGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]methanesulfonamide is a useful research compound. Its molecular formula is C13H20N2O2S and its molecular weight is 268.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.12454906 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Methionine Aminopeptidase

Quinolinyl sulfonamides have been identified as potent methionine aminopeptidase (MetAP) inhibitors. These compounds show varying inhibitory potencies across different metal forms of Escherichia coli MetAP, with inhibition dependent on metal concentration. X-ray structures reveal that these inhibitors form a metal complex at the enzyme's active site, highlighting a typical mechanism of inhibition for many non-peptidic MetAP inhibitors (Huang et al., 2006).

Corrosion Inhibition

Studies on quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides demonstrate their effectiveness in inhibiting mild steel corrosion in acidic environments. These compounds act as mixed-type inhibitors, forming protective films on steel surfaces and exhibiting adsorption characteristics that follow the Langmuir isotherm model. This finding opens avenues for developing novel corrosion inhibitors in industrial applications (Olasunkanmi et al., 2016).

Antitumor Activity

The antitumor activity of amsacrine analogs, including N-[4-(2'-oxo-2H-pyrano[2,3-b]quinolin-5'-ylamino)-phenyl]-methanesulfonamides, was evaluated, indicating that the replacement of the acridine moiety significantly impacts anticancer activity and DNA intercalation propensity. This research contributes to the development of novel anticancer agents (Chilin et al., 2009).

Interaction Studies with Methyl Acetate

Investigations into the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including methanesulfonamides, highlight the influence of temperature and concentration on solution properties. Such studies are crucial for understanding solute-solvent interactions, which have implications in materials science and solution chemistry (Raphael et al., 2015).

Synthesis of Ionic Liquids

Research on the aminolysis of 1,2-epoxides by 2-picolylamine, using Al(OTf)3 under solvent-free conditions, facilitated the synthesis of beta-amino alcohols and ionic liquids. This process exemplifies the application of quinoline derivatives in green chemistry and the synthesis of environmentally friendly materials (Fringuelli et al., 2004).

Future Directions

The future directions for research on “N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]methanesulfonamide” and related compounds could involve further exploration of their therapeutic potential. For instance, 3,4-dihydroisoquinolinone derivatives have shown promise in plant disease management . Further design and development of more potent 3,4-dihydroisoquinolinone derivatives could be a valuable area of research .

Properties

IUPAC Name

N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-18(16,17)14-9-5-11-15-10-4-7-12-6-2-3-8-13(12)15/h2-3,6,8,14H,4-5,7,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZVGZZIRMSGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCCN1CCCC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.